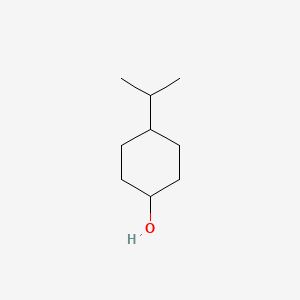

4-Isopropylcyclohexanol

Übersicht

Beschreibung

4-Isopropylcyclohexanol is a chemical compound with the molecular formula C9H18O . It is used in various applications, including as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 4-Isopropylcyclohexanol involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L of 4-propylcyclohexanone was completely transformed after 5 hours, yielding 225.8 g of cis-4-propylcyclohexanol .

Molecular Structure Analysis

The molecular structure of 4-Isopropylcyclohexanol consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

4-Isopropylcyclohexanol can undergo various chemical reactions. For instance, it can be produced from the hydrogenation of 4-isopropylphenol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropylcyclohexanol include its molecular weight, density, boiling point, and other characteristics .

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

4-Isopropylcyclohexanol: , also known as leather cyclohexanol , is a key ingredient in functional perfumery. It is used to create fragrances for beauty care products, soaps, laundry care, and household items. Specifically, it contributes to the scent profile of leather and woody fragrances. The compound exists as a mixture of cis- and trans-isomers, with the cis-isomers being more potent odorants than their trans counterparts .

Biocatalysis and Flow Chemistry

Researchers have explored the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl and tert-butyl substituents. These enzymes selectively reduce the corresponding ketones, achieving high conversions and diastereoisomeric excess values. Additionally, Candida antarctica A (CALA) has been employed as a catalyst for the enzymatic acetylation of cis-4-(tert-butyl)cyclohexanol. To enhance production efficiency, a continuous-flow process combining in-line enzymatic steps with in-line work-up has been designed, resulting in samples of cis-leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .

Liquid Crystals

Trans-2-(4-alkylcyclohexyl)-1,3-propanediol, derived from 4-isopropylcyclohexanol, exhibits liquid crystalline properties. Researchers have investigated its potential as an immediate precursor for synthesizing trans-1,3-dioxane-based liquid crystals .

Pain Management

Interestingly, 4-isopropylcyclohexanol has been studied for its effects on pain-related behavior. When applied concurrently with capsaicin, it significantly suppresses capsaicin-induced pain .

Wirkmechanismus

Target of Action

The primary targets of 4-Isopropylcyclohexanol are the calcium-activated chloride channel anoctamin 1 (ANO1) and transient receptor potential (TRP) channels , specifically TRPV1, TRPA1, TRPM8, and TRPV4 . These channels play crucial roles in the sensory nervous system .

Mode of Action

4-Isopropylcyclohexanol inhibits the activities of ANO1 and TRP channels . It reduces the open-times of TRPV1 and TRPA1 currents without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .

Biochemical Pathways

Interactions between ANO1 and TRPV1 enhance pain sensations in mice, suggesting that inhibition of ANO1 could have analgesic effects . TRPV1 and TRPA1 can be activated by various nociceptive stimuli . The inhibition of these channels by 4-Isopropylcyclohexanol could potentially reduce pain sensations.

Pharmacokinetics

Its ability to inhibit action potential generation suggests that it can interact with its targets in vivo .

Result of Action

The ability of 4-Isopropylcyclohexanol to inhibit action potential generation and reduce pain-related behaviors induced by capsaicin in mice suggests that it could have analgesic applications . It is a promising base chemical to develop novel analgesics that target ANO1 and TRP channels .

Action Environment

The compound’s log pow values, which measure its lipophilicity, are 27 for the trans isomer and 28 for the cis isomer . These values could influence its distribution in the body and its interaction with its targets.

Safety and Hazards

Safety measures for handling 4-Isopropylcyclohexanol include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylcyclohexanol | |

CAS RN |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-Isopropylcyclohexanol?

A: 4-Isopropylcyclohexanol (leather cyclohexanol) is primarily used in perfumery for its fragrance. [] Specifically, the cis isomer exhibits a stronger odor compared to the trans isomer. []

Q2: How does the stereochemistry of 4-Isopropylcyclohexanol affect its properties?

A: The cis isomer of 4-Isopropylcyclohexanol is a more potent odorant compared to the trans isomer. [] This highlights the importance of stereoselective synthesis for maximizing desired fragrance properties.

Q3: What is a key challenge in the chemical synthesis of 4-Isopropylcyclohexanol for fragrance applications?

A: Traditional synthetic routes to 4-Isopropylcyclohexanol often result in a mixture of cis and trans isomers, with the less potent trans isomer being the major product. [] This necessitates further purification steps to isolate the desired cis isomer, adding complexity and cost to the production process.

Q4: How can biocatalysis offer a solution to this challenge?

A: Biocatalytic approaches using alcohol dehydrogenases (ADHs) demonstrate high stereoselectivity towards the reduction of 4-Isopropylcyclohexanone to cis-4-Isopropylcyclohexanol. [] This method offers a more sustainable and efficient way to obtain the desired isomer with high purity.

Q5: What are the advantages of continuous flow biocatalysis for producing cis-4-Isopropylcyclohexanol?

A: Continuous flow biocatalysis, combining enzymatic steps with in-line work-up, enables the efficient production of cis-4-Isopropylcyclohexanol with high diastereomeric purity. [] This approach improves process efficiency and reduces the environmental footprint compared to traditional methods.

Q6: Beyond its fragrance applications, how else has 4-Isopropylcyclohexanol been investigated?

A: 4-Isopropylcyclohexanol has been studied for its potential analgesic effects, particularly related to its ability to inhibit ion channels like anoctamin 1 (ANO1), TRPV1, and TRPA1. [, ] These channels play a role in pain signaling, suggesting that 4-Isopropylcyclohexanol could offer a novel approach to pain management.

Q7: How does the metabolism of 4-Isopropylcyclohexanol relate to its potential toxicity?

A: Studies in male Fischer 344 rats have shown that 4-Isopropylcyclohexanol is metabolized via various pathways, leading to metabolites such as cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, and others. [] The metabolism of this compound and related hydrocarbons is an important aspect to consider when evaluating potential toxicity and understanding the mechanisms of action.

Q8: What analytical techniques are useful in studying 4-Isopropylcyclohexanol?

A: Gas chromatography coupled with mass spectrometry and flame ionization detection (GC-MS/FID) is a valuable tool for identifying and quantifying 4-Isopropylcyclohexanol, particularly in complex mixtures like essential oils. [] This technique allows for the separation and detection of individual components, enabling researchers to determine the composition of these complex natural products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)

![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)

![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)

![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)